molecular formula C10H10N2O2 B6257196 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one CAS No. 1194473-21-6

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one

Cat. No. B6257196
CAS RN: 1194473-21-6
M. Wt: 190.2
InChI Key:
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Description

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one (BHDI) is an important organic compound that has been used in a wide range of scientific research applications. BHDI is a synthetic compound that has been used in the synthesis of various compounds, including drugs, and is also known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has been used in a wide range of scientific research applications. It has been used in the synthesis of various compounds, including drugs, and is also known to have a wide range of biochemical and physiological effects. 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has been used in the synthesis of drugs such as antifungal agents, antiviral agents, and anticancer agents. 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has also been used in the synthesis of various other compounds, such as dyes and fragrances. 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has also been used in the synthesis of various polymers and plastics.

Mechanism of Action

The mechanism of action of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one is not fully understood. It is believed that 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one acts as a proton donor, transferring a proton from the benzyl group to the imidazole ring. This results in the formation of an imidazole-benzyl bond, which is believed to be responsible for the various biochemical and physiological effects of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one.
Biochemical and Physiological Effects
1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria, fungi, and viruses. 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has also been shown to have anti-inflammatory and antioxidant effects. 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one has also been shown to have antitumor activity and to have protective effects in various types of cancer.

Advantages and Limitations for Lab Experiments

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one is a relatively inexpensive compound and is readily available for use in laboratory experiments. It is also relatively easy to synthesize and can be synthesized in a variety of ways. However, 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one is a highly reactive compound and can be unstable in certain conditions. It is also toxic and can be harmful if not handled properly.

Future Directions

The potential applications of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one are vast and there are a number of potential future directions that could be explored. These include further research into the mechanism of action of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one, further research into the biochemical and physiological effects of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one, research into the use of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one as an antimicrobial agent, research into the use of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one as an anticancer agent, and research into the use of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one as a drug delivery agent. Additionally, further research into the use of 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one as a polymer and plastic synthesizer could be explored.

Synthesis Methods

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one can be synthesized using a number of different methods. The most common method is a reaction between benzyl alcohol and 2,3-dihydro-1H-imidazole-2-one (DIH). This reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature of around 80°C. The reaction is generally carried out for 1-2 hours and yields 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one in a yield of around 80%. Other methods of synthesis include the reaction of benzyl alcohol with 1-benzyl-2,3-dihydro-1H-imidazole-2-one (1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one) and the reaction of benzyl alcohol with 1-benzyl-2,3-dihydro-1H-imidazole-2-one (DIH) in the presence of a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one involves the condensation of benzylamine with glyoxal followed by reduction and cyclization.", "Starting Materials": [ "Benzylamine", "Glyoxal", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Benzylamine is reacted with glyoxal in the presence of acetic acid and sodium hydroxide to form the intermediate 1-benzyl-2,3-dihydro-1H-imidazole-4,5-diol.", "Step 2: The intermediate is then reduced using sodium borohydride to form 1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one.", "Step 3: The product is purified by recrystallization from water." ] }

CAS RN

1194473-21-6

Product Name

1-benzyl-3-hydroxy-2,3-dihydro-1H-imidazol-2-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

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